molecular formula C15H14BrFN2O3 B2620442 N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034390-12-8

N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B2620442
CAS No.: 2034390-12-8
M. Wt: 369.19
InChI Key: NZZZGZLOWXONAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a bromo-fluoro-phenyl group and a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Bromo and Fluoro Groups: Halogenation reactions are employed to introduce the bromo and fluoro substituents on the phenyl ring.

    Attachment of the Methoxyethoxy Group: This step involves etherification reactions to attach the methoxyethoxy group to the pyridine ring.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide and methoxyethoxy groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, hydrolysis of the carboxamide group would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as a bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
  • N-(2-bromo-4-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
  • N-(2-bromo-4-fluorophenyl)-2-(2-ethoxyethoxy)pyridine-4-carboxamide

Uniqueness

N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is unique due to the specific combination of substituents on the phenyl and pyridine rings, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-13-3-2-11(17)9-12(13)16/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZZGZLOWXONAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.